1-(6-Vinylpyridin-3-YL)ethanone
Description
1-(6-Vinylpyridin-3-yl)ethanone is a pyridine-derived compound featuring an acetyl group at the 3-position and a vinyl substituent at the 6-position of the pyridine ring. Pyridine-based ethanones are pivotal in medicinal chemistry and material science due to their versatile reactivity and ability to act as intermediates in synthesizing pharmaceuticals, agrochemicals, and ligands for metal coordination .
Properties
CAS No. |
1259929-69-5 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1-(6-ethenylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H9NO/c1-3-9-5-4-8(6-10-9)7(2)11/h3-6H,1H2,2H3 |
InChI Key |
PLIBXFMFBAMJME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 1-(6-Vinylpyridin-3-yl)ethanone, highlighting substituent variations and their implications:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Halogens (Cl, F) and trifluoromethyl (CF3) groups enhance electrophilic reactivity, making these compounds suitable for nucleophilic substitution reactions. In contrast, methyl or vinyl groups (electron-donating) may stabilize the pyridine ring but reduce reactivity toward electrophiles .
- Toxicity Profile: Compounds like 1-(2-Chloro-5-methylpyridin-3-yl)ethanone exhibit specific hazards (e.g., H302: harmful if swallowed), while others lack thorough toxicological data, underscoring the need for careful handling .
Physicochemical Properties
- Solubility: Polar substituents (e.g., sulfonyl groups in 1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone) increase water solubility, whereas hydrophobic groups (e.g., CF3) enhance lipid solubility .
- Stability: Chlorinated derivatives (e.g., 1-(5,6-Dichloropyridin-3-yl)ethanone) exhibit greater thermal stability due to strong C-Cl bonds, whereas vinyl-substituted compounds may polymerize under heat or UV exposure .
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